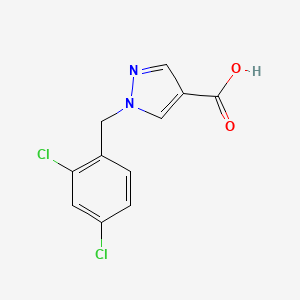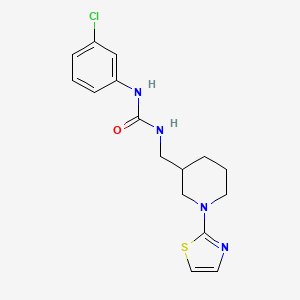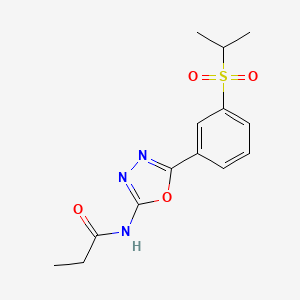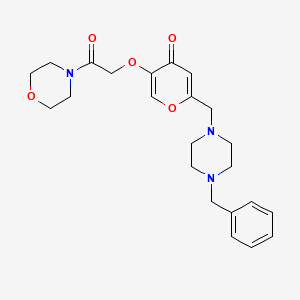
2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene” is a chemical compound with the molecular formula C9H10BrFO2 . It has a molecular weight of 249.08 . This compound is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The InChI code for “2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene” is 1S/C9H10BrFO2/c1-12-4-5-13-7-2-3-9 (11)8 (10)6-7/h2-3,6H,4-5H2,1H3 . This code provides a specific description of the molecular structure of the compound. Unfortunately, a detailed 3D structure or 2D Mol file was not found in the sources retrieved.Physical And Chemical Properties Analysis
“2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene” has a molecular weight of 249.08 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the sources retrieved.Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
Researchers have synthesized a range of complex molecules for various applications, such as liquid crystals and fluorescent compounds, by utilizing intermediates similar to 2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene. For instance, Wang et al. (2000) synthesized monomers containing para-methoxyazobenzene, demonstrating the use of brominated and methoxylated benzene derivatives in creating materials with liquid crystalline behavior (Wang et al., 2000). Similarly, Akbaba et al. (2010) focused on the synthesis of natural products starting from bromo and methoxy substituted phenylmethanol, showcasing the relevance of such compounds in synthesizing biologically active substances (Akbaba et al., 2010).
Optical and Electronic Materials
The synthesis and study of materials with specific optical properties often involve intermediates like 2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene. Praveen and Ojha (2012) investigated the photoresponsive behavior of fluorinated liquid crystals, which could be analogously related to the manipulation of similar bromo- and fluoro-substituted compounds for enhancing UV stability and conductivity of materials (Praveen & Ojha, 2012).
Fluorescent Labeling and Probes
Compounds with bromo, fluoro, and methoxy groups are utilized in the development of fluorescent probes and labeling reagents. Gatti et al. (1996) used a bromoacetyl-methoxynaphthalene derivative as a fluorogenic labeling agent for HPLC analysis, demonstrating the potential of such compounds in enhancing the sensitivity and selectivity of analytical methods for carboxylic acids (Gatti et al., 1996).
Material Synthesis and Copolymerization
The structural modification and copolymerization of styrene and other monomers often involve the use of bromo- and methoxy-substituted benzene derivatives. Kharas et al. (2015) synthesized novel trisubstituted ethylenes for copolymerization with styrene, indicating the versatility of such compounds in creating polymers with specific properties (Kharas et al., 2015).
Safety and Hazards
Direcciones Futuras
The future directions for “2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene” are not specified in the sources retrieved. As a biochemical reagent, its use will likely continue to be valuable in life science research . Further studies could explore its potential applications in various fields of research.
Propiedades
IUPAC Name |
2-bromo-1-fluoro-4-(2-methoxyethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSANPUZLFMLKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2893915.png)

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2893920.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B2893922.png)

![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(2-chlorophenyl)pyridazin-3(2H)-one](/img/structure/B2893925.png)
![Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate](/img/structure/B2893927.png)


![7-(4-fluorobenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2893930.png)


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2893937.png)